molecular formula C15H15N3O B14923902 N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B14923902
M. Wt: 253.30 g/mol
InChI Key: VJVOCXOGQFGJMM-SFQUDFHCSA-N
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Description

N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is a chemical compound with a complex structure that includes a pyridine ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE typically involves the condensation of 3-methylbenzaldehyde with 2-pyridinecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’~2~-[(E)-1-(3-METHOXYPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE
  • N’~2~-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE

Uniqueness

N’~2~-[(E)-1-(3-METHYLPHENYL)ETHYLIDENE]-2-PYRIDINECARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a 3-methylphenyl group and a pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

N-[(E)-1-(3-methylphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3O/c1-11-6-5-7-13(10-11)12(2)17-18-15(19)14-8-3-4-9-16-14/h3-10H,1-2H3,(H,18,19)/b17-12+

InChI Key

VJVOCXOGQFGJMM-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/NC(=O)C2=CC=CC=N2)/C

Canonical SMILES

CC1=CC(=CC=C1)C(=NNC(=O)C2=CC=CC=N2)C

Origin of Product

United States

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